molecular formula C20H14N2O4S2 B10848940 N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide

N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide

Cat. No.: B10848940
M. Wt: 410.5 g/mol
InChI Key: YXKCWSSSTBYFQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GNF-PF-826 involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyaniline, naphthalene-1,4-dione, and thiophene-2-sulfonyl chloride.

    Reaction Conditions: The key steps include the formation of the naphthalen-1-ylidene intermediate, followed by the coupling with thiophene-2-sulfonamide under controlled conditions. The reactions typically require the use of organic solvents like dichloromethane and catalysts such as triethylamine.

    Industrial Production: On an industrial scale, the production of GNF-PF-826 would involve optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

GNF-PF-826 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalen-1-ylidene moiety to its dihydro form.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include quinone derivatives, dihydro compounds, and substituted sulfonamides

Scientific Research Applications

GNF-PF-826 has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of GNF-PF-826 involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways. For example, it has been shown to inhibit the activity of certain kinases and transporters.

    Pathways Involved: GNF-PF-826 affects pathways related to cell signaling, apoptosis, and metabolic regulation. .

Comparison with Similar Compounds

GNF-PF-826 can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C20H14N2O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C20H14N2O4S2/c23-14-9-7-13(8-10-14)21-18-12-17(15-4-1-2-5-16(15)20(18)24)22-28(25,26)19-6-3-11-27-19/h1-12,21,23H

InChI Key

YXKCWSSSTBYFQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)NC4=CC=C(C=C4)O

Origin of Product

United States

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